molecular formula C23H19NO4 B12158436 (2Z)-2-benzoxazol-2-yl-3-(2-furyl)-1-[4-(methylethoxy)phenyl]prop-2-en-1-one

(2Z)-2-benzoxazol-2-yl-3-(2-furyl)-1-[4-(methylethoxy)phenyl]prop-2-en-1-one

Cat. No.: B12158436
M. Wt: 373.4 g/mol
InChI Key: DETJELZXMSNGPR-XMHGGMMESA-N
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Description

The compound (2Z)-2-benzoxazol-2-yl-3-(2-furyl)-1-[4-(methylethoxy)phenyl]prop-2-en-1-one is a complex organic molecule featuring a benzoxazole ring, a furan ring, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as benzoxazole, furan, and 4-(methylethoxy)benzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between benzoxazole and 4-(methylethoxy)benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Cyclization: The intermediate product undergoes cyclization to form the benzoxazole ring.

    Furan Addition: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzoxazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.

Medicine

The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and inflammatory conditions.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its structural properties make it suitable for use in the production of polymers and other high-performance materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The anti-inflammatory effects are thought to be mediated through the modulation of signaling pathways that regulate inflammation.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-benzoxazol-2-yl-3-(2-thienyl)-1-[4-(methylethoxy)phenyl]prop-2-en-1-one: Similar structure but with a thiophene ring instead of a furan ring.

    (2Z)-2-benzoxazol-2-yl-3-(2-pyridyl)-1-[4-(methylethoxy)phenyl]prop-2-en-1-one: Contains a pyridine ring instead of a furan ring.

Uniqueness

The presence of the furan ring in (2Z)-2-benzoxazol-2-yl-3-(2-furyl)-1-[4-(methylethoxy)phenyl]prop-2-en-1-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-3-(furan-2-yl)-1-(4-propan-2-yloxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C23H19NO4/c1-15(2)27-17-11-9-16(10-12-17)22(25)19(14-18-6-5-13-26-18)23-24-20-7-3-4-8-21(20)28-23/h3-15H,1-2H3/b19-14+

InChI Key

DETJELZXMSNGPR-XMHGGMMESA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=CO2)/C3=NC4=CC=CC=C4O3

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)C(=CC2=CC=CO2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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